molecular formula C17H19N3O B5794072 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine

1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5794072
M. Wt: 281.35 g/mol
InChI Key: XHUOTQKLDKKUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine, also known as MPBD, is a chemical compound that belongs to the piperazine family. It has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of this receptor has been shown to produce anxiolytic and antidepressant effects. 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine has also been found to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is a brain region involved in the regulation of mood and cognition. 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments. It is a highly selective agonist for the serotonin 5-HT1A receptor, which allows for precise manipulation of this receptor system. It also has good oral bioavailability and crosses the blood-brain barrier, which makes it suitable for in vivo studies. However, 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine. One area of interest is the development of more potent and selective agonists for the serotonin 5-HT1A receptor. Another area of interest is the investigation of the long-term effects of 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine on brain function and behavior. Additionally, 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine could be used as a tool to investigate the role of the serotonin 5-HT1A receptor in various neuropsychiatric disorders, such as depression and anxiety.

Synthesis Methods

1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-chloropyridine with 3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product. This synthesis method has been optimized to produce high yields of pure 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine.

Scientific Research Applications

1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. It has been found to act as a selective agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(3-methylbenzoyl)-4-(2-pyridinyl)piperazine has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

(3-methylphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-5-4-6-15(13-14)17(21)20-11-9-19(10-12-20)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUOTQKLDKKUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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